3-Chloro-6-methoxy-pyridazine 2-oxide

Übersicht

Beschreibung

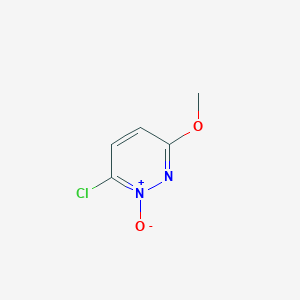

3-Chloro-6-methoxy-pyridazine 2-oxide is a heterocyclic compound with the molecular formula C5H5ClN2O2. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

Vorbereitungsmethoden

The synthesis of 3-Chloro-6-methoxy-pyridazine 2-oxide typically involves the chlorination and methoxylation of pyridazine derivatives. One common method includes the reaction of 3-chloro-pyridazine with methanol in the presence of a base to introduce the methoxy group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure .

Analyse Chemischer Reaktionen

3-Chloro-6-methoxy-pyridazine 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Heterocycles

3-Chloro-6-methoxy-pyridazine 2-oxide serves as a critical building block in the synthesis of complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, facilitating the development of new materials and pharmaceuticals.

Reactivity and Derivative Formation

The compound can undergo various chemical reactions, including oxidation and chlorination, which are essential for creating derivatives with enhanced properties or activities. For instance, it has been utilized in the preparation of pyridazine nucleosides and other pyridazine derivatives, showcasing its utility in organic synthesis .

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer effects. Studies have shown that derivatives of this compound can outperform standard chemotherapeutic agents like etoposide in certain cancer cell lines .

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves enzyme inhibition or interaction with DNA, leading to cytotoxicity in cancer cells. This makes it a candidate for further investigation as a potential therapeutic agent .

Pharmaceutical Applications

Drug Development Intermediate

In pharmaceutical chemistry, this compound is being explored as an intermediate in drug development. Its ability to modify biological activity through structural changes allows researchers to design new drugs targeting specific diseases .

Industrial Applications

Agrochemical Development

The compound is also significant in the agrochemical industry, where it contributes to the formulation of pesticides and herbicides. Its effectiveness as a chemical building block aids in developing agrochemicals that can enhance crop yield and protect against pests .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Facilitates the synthesis of complex compounds |

| Biological Research | Antimicrobial and anticancer properties | Outperforms etoposide in specific cancer models |

| Pharmaceutical | Intermediate in drug development | Potential for targeted therapies |

| Industrial | Agrochemical formulations | Enhances crop yield and pest resistance |

Case Studies

-

Anticancer Activity Study

A recent study evaluated the anticancer effects of various derivatives of this compound against multiple cancer cell lines. Results indicated that derivatives with specific substitutions showed enhanced cytotoxicity compared to traditional chemotherapeutics . -

Synthesis of Pyridazine Nucleosides

Research on pyridazine nucleosides derived from this compound demonstrated selective hydrolysis under alkaline conditions, leading to desired analogs with potential therapeutic applications . -

Agrochemical Efficacy Assessment

Field trials assessing the efficacy of agrochemicals formulated with this compound showed improved pest control and crop yields compared to conventional products .

Wirkmechanismus

The mechanism of action of 3-Chloro-6-methoxy-pyridazine 2-oxide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-6-methoxy-pyridazine 2-oxide can be compared with other pyridazine derivatives such as:

3-Chloro-6-methylpyridazine: Similar in structure but with a methyl group instead of a methoxy group.

3-Chloro-6-(methylsulfonyl)pyridazine: Contains a methylsulfonyl group, which imparts different chemical properties.

Pyridazinone derivatives: These compounds have a keto group and exhibit a wide range of biological activities

Biologische Aktivität

3-Chloro-6-methoxy-pyridazine 2-oxide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

This compound has the molecular formula CHClNO. Its structure includes a pyridazine ring substituted with chlorine and methoxy groups, which influence its reactivity and biological interactions .

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Biological Activity Data

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Research : In a controlled study on inflammatory models, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory disorders .

- Enzyme Interaction Studies : Further research into the enzyme inhibition profile revealed that this compound could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This finding underlines its potential as an anti-inflammatory therapeutic agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest:

- Absorption : The compound shows good solubility in organic solvents, indicating favorable absorption characteristics.

- Metabolism : Initial findings suggest that it may undergo phase I metabolism, leading to various metabolites that could retain or enhance biological activity.

- Excretion : Further studies are needed to elucidate the excretion pathways and half-life of the compound.

Eigenschaften

IUPAC Name |

6-chloro-3-methoxy-1-oxidopyridazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-5-3-2-4(6)8(9)7-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSRLKOUXXYWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=N[N+](=C(C=C1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423470 | |

| Record name | 6-chloro-3-methoxy-1-oxidopyridazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14634-52-7 | |

| Record name | Pyridazine, 2-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-3-methoxy-1-oxidopyridazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-6-METHOXY-PYRIDAZINE 2-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH6T2K8SYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.